molecular formula C23H29N3O2 B10887191 2-(2H-benzotriazol-2-yl)-4-methylphenyl decanoate

2-(2H-benzotriazol-2-yl)-4-methylphenyl decanoate

Cat. No.: B10887191
M. Wt: 379.5 g/mol
InChI Key: AVCDXLBQOHYDEQ-UHFFFAOYSA-N
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Description

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl decanoate is an organic compound known for its applications in various fields, including chemistry, biology, and industry. This compound features a benzotriazole moiety, which is known for its stability and ability to absorb ultraviolet light, making it useful in protecting materials from UV degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl decanoate typically involves the esterification of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol with decanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl decanoate can undergo various chemical reactions, including:

    Oxidation: The benzotriazole ring can be oxidized under strong oxidative conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can target the benzotriazole ring or the ester functional group, depending on the reagents used.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzotriazole ring.

    Reduction: Reduced forms of the ester or benzotriazole ring.

    Substitution: Substituted aromatic compounds with functional groups like nitro or halogen.

Scientific Research Applications

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl decanoate has several applications in scientific research:

    Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation from UV exposure.

    Biology: Investigated for its potential as a protective agent against UV-induced damage in biological systems.

    Medicine: Explored for its antioxidant properties and potential therapeutic applications in preventing oxidative stress-related diseases.

    Industry: Utilized in the production of plastics, coatings, and adhesives to enhance their durability and lifespan.

Mechanism of Action

The primary mechanism by which 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl decanoate exerts its effects is through the absorption of ultraviolet light. The benzotriazole moiety absorbs UV radiation, preventing it from reaching and degrading the underlying material. This compound can also act as an antioxidant, scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol: The parent compound without the decanoate ester group.

    2-(2H-1,2,3-benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Another benzotriazole derivative with different alkyl substituents.

Uniqueness

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl decanoate is unique due to its ester functional group, which can enhance its solubility and compatibility with various materials. This makes it particularly useful in applications where both UV protection and material compatibility are crucial.

Properties

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

[2-(benzotriazol-2-yl)-4-methylphenyl] decanoate

InChI

InChI=1S/C23H29N3O2/c1-3-4-5-6-7-8-9-14-23(27)28-22-16-15-18(2)17-21(22)26-24-19-12-10-11-13-20(19)25-26/h10-13,15-17H,3-9,14H2,1-2H3

InChI Key

AVCDXLBQOHYDEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OC1=C(C=C(C=C1)C)N2N=C3C=CC=CC3=N2

Origin of Product

United States

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